molecular formula C24H25ClN6O2 B600989 O-Acetyl Losartan CAS No. 1006062-27-6

O-Acetyl Losartan

Cat. No. B600989
M. Wt: 464.95
InChI Key:
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Description

O-Acetyl Losartan is a potential impurity of Losartan . Losartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

A practical, efficient, and green process for the preparation of losartan has been developed . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .


Molecular Structure Analysis

The molecular formula of O-Acetyl Losartan is C24H25ClN6O2 .


Chemical Reactions Analysis

The synthesis of losartan involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .


Physical And Chemical Properties Analysis

The physical, chemical, and microbiological stability of an extemporaneous oral liquid suspension of losartan potassium, 5 mg/mL, has been evaluated .

Scientific Research Applications

  • Losartan, an angiotensin II receptor antagonist, was found to be well-tolerated in patients with heart failure. It showed comparable effects to enalapril in terms of exercise tolerance in a short-term study of patients with heart failure (Lang et al., 1997).

  • In subjects with non-insulin-dependent diabetes mellitus (NIDDM), losartan improved forearm endothelial function, suggesting that blockade of the angiotensin II type 1 receptors improves endothelial function in NIDDM (Cheetham et al., 2000).

  • Losartan was found to be effective in experimental models of heart failure, suggesting its potential for treatment of chronic diseases like hypertension and heart failure (Timmermans et al., 1995).

  • Losartan's discovery marked it as the first nonpeptide orally active Ang II receptor antagonist, providing a new approach to exploring the roles of angiotensin II in physiology and pathological states (Timmermans et al., 1995).

  • A meta-analysis of losartan in heart failure indicated that it is well tolerated and shows improvements in hemodynamics, neurohormonal, and symptomatic aspects of heart failure (Sharma et al., 2000).

  • Losartan also improves endothelium-dependent dilation of resistance vessels in patients with Type II diabetes, indicating that it may be a reasonable alternative to an ACE inhibitor to maintain endothelial function in these subjects (Cheetham et al., 2001).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It is also used to decrease the risk of stroke in people who have high blood pressure and a heart condition called left ventricular hypertrophy . Losartan may not decrease the risk of stroke in African Americans who have these conditions . Losartan is also used to treat kidney disease in people who have type 2 diabetes and high blood pressure .

properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYRCVDCVFSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143427
Record name O-Acetyl losartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetyl Losartan

CAS RN

1006062-27-6
Record name [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetyl losartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Acetyl losartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYL LOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
N Velickova - Macedonian Pharmaceutical Bulletin,, 2011 - eprints.ugd.edu.mk
Background: Oral-facial clefts are birth defects in which the tissues of the mouth or lip don't form properly during fetal development. The causes of these birth defects are not well …
Number of citations: 1 eprints.ugd.edu.mk
B Nastova, S Atanasovska, D Doneva… - Macedonian …, 2011 - eprints.ugd.edu.mk
Different forms of tocopherols, together with tocotrienols, are collectively named as vitamin E (a lipid-soluble vitamin with antioxidation effect in several stages of peroxidation of lipids in …
Number of citations: 1 eprints.ugd.edu.mk

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